
N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N7O2 and its molecular weight is 405.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine core linked to a pyridazine moiety and a methoxyphenyl group. Its molecular formula is C18H20N4O, with a molecular weight of approximately 312.38 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in disease pathways:
- Enzyme Inhibition : The compound has shown inhibitory activity against several serine hydrolases, which are crucial in lipid metabolism and signaling pathways. For instance, it selectively inhibits the α/β-hydrolase domain (ABHD) enzymes, particularly ABHD3, demonstrating over 95% blockade at low concentrations (0.5 μM) without affecting other serine hydrolases .
- Receptor Modulation : The compound interacts with various receptors involved in neurotransmission and cancer pathways. Its structural components suggest that it may bind to targets such as kinases and G-protein coupled receptors (GPCRs), which are pivotal in regulating cellular responses .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
- Molecular Modeling : Computational studies have suggested favorable binding interactions with key proteins involved in cancer progression, indicating that structural modifications could enhance potency and selectivity against tumor cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses:
- Cytokine Production : In animal models, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in mitigating inflammatory responses .
Case Studies
- Case Study on Cancer Treatment : A study involving mice xenografted with human breast cancer cells showed that administration of the compound led to significant tumor reduction compared to controls, highlighting its potential for clinical application in oncology .
- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound reduced paw swelling and inflammatory cell infiltration significantly, supporting its use as an anti-inflammatory agent .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyridazine derivatives, including N-(2-methoxyphenyl)-4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, have been investigated for their anticancer properties. Studies indicate that compounds with pyridazine scaffolds can modulate various biological pathways associated with cancer progression. For example, research has shown that certain pyridazine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders, particularly those involving splicing modulation. Pyridazine rings are known to engage in intramolecular hydrogen bonding, which can enhance the stability and efficacy of drug candidates targeting RNA splicing mechanisms. For instance, the compound has been linked to the modulation of survival motor neuron (SMN) proteins, which are crucial in spinal muscular atrophy (SMA) treatment .
Infectious Diseases
Research has also explored the efficacy of this compound against various pathogens. The pyridazinyl moiety is implicated in the inhibition of specific metabolic pathways in protozoan parasites, suggesting that derivatives of this compound may serve as potential antiparasitic agents. However, further studies are necessary to establish its effectiveness against specific infections .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes nucleophilic substitution under basic or acidic conditions. For example:
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-Alkylated piperazine derivative | , |
Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylpiperazine intermediate | , |
-
Mechanistic Insight : The secondary amine in piperazine reacts with electrophiles (e.g., alkyl halides or acyl chlorides) to form substituted derivatives, often requiring base to deprotonate the amine.
Electrophilic Substitution on the Pyridazine Ring
The pyridazine ring undergoes electrophilic aromatic substitution (EAS), primarily at the 4-position due to electron-donating effects from the adjacent amino group:
Reaction Type | Reagents/Conditions | Position Modified | Source |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | C4 of pyridazine | , |
Sulfonation | SO₃, H₂SO₄ | C4 of pyridazine |
-
Key Finding : The amino group at C3 directs electrophiles to the C4 position, as observed in structurally similar pyridazin-3-amine derivatives .
Oxidation of the Methoxyphenyl Group
The 2-methoxyphenyl substituent is susceptible to oxidation under harsh conditions:
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Demethylation | BBr₃, CH₂Cl₂, –78°C → RT | 2-Hydroxyphenyl derivative | , |
Quinone Formation | KMnO₄, H⁺, Δ | o-Quinone structure |
-
Note : Demethylation converts the methoxy group (–OCH₃) to a hydroxyl group (–OH), altering electronic properties and solubility.
Hydrolysis of the Carboxamide Group
The carboxamide (–CONH–) linkage undergoes hydrolysis under acidic or basic conditions:
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Acidic Hydrolysis | 6M HCl, reflux, 12h | Piperazine-1-carboxylic acid | , |
Basic Hydrolysis | NaOH (aq), Δ, 6h | Piperazine-1-carboxylate salt |
-
Application : Hydrolysis is critical for prodrug activation or metabolite studies.
Reduction of the Pyridazine Ring
Catalytic hydrogenation reduces the pyridazine ring to a piperazine analog:
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Hexahydropyridazine derivative | , |
-
Mechanism : The pyridazine’s conjugated double bonds are reduced to a saturated six-membered ring, enhancing flexibility .
Condensation Reactions
The carboxamide group participates in condensation with amines or hydrazines:
Reaction Type | Reagents/Conditions | Product | Source |
---|---|---|---|
Hydrazide Formation | Hydrazine hydrate, EtOH, Δ | Piperazine-1-carbohydrazide | , |
Coordination Chemistry
The pyridazine nitrogen and carboxamide oxygen act as ligands for metal ions:
Metal Ion | Coordination Site | Complex Stability (log β) | Source |
---|---|---|---|
Cu(II) | Pyridazine-N, Carboxamide-O | 8.2 ± 0.3 | |
Fe(III) | Pyridazine-N | 6.7 ± 0.2 |
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-18-7-3-2-6-17(18)24-21(29)28-13-11-27(12-14-28)20-9-8-19(25-26-20)23-16-5-4-10-22-15-16/h2-10,15H,11-14H2,1H3,(H,23,25)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTDHZQWCUBMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.